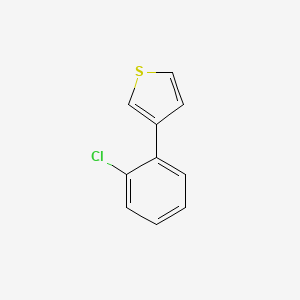

3-(2-Chloro-phenyl)-thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 2-chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a 2-chlorophenylboronic acid is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere.

Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide is reacted with thiophene-3-carbaldehyde to form the desired product . This reaction is usually performed in anhydrous ether or tetrahydrofuran as the solvent.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-phenyl)-thiophene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiophene derivatives

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Scientific Research Applications

3-(2-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenyl)-thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant and antinociceptive effects . The exact pathways involved can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Chloro-phenyl)-thiophene

- 3-(4-Chloro-phenyl)-thiophene

- 2-(2-Chloro-phenyl)-thiophene

Uniqueness

3-(2-Chloro-phenyl)-thiophene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted applications .

Biological Activity

3-(2-Chloro-phenyl)-thiophene is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C10H7ClS

- Molecular Weight : 192.68 g/mol

- IUPAC Name : 3-(2-chlorophenyl)thiophene

The compound consists of a thiophene ring substituted with a chlorophenyl group, which is significant for its biological interactions.

Antimicrobial and Antiviral Properties

Research has indicated that thiophene derivatives, including this compound, exhibit notable antimicrobial and antiviral activities. For instance, studies have shown that modifications to the thiophene structure can enhance its efficacy against various pathogens. A recent investigation highlighted the compound's potential as an antiviral agent against Ebola virus (EBOV), demonstrating its ability to inhibit viral entry in cellular models .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. In one study, various thiophene derivatives were screened against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cells. The results indicated that compounds with electron-withdrawing groups like chlorine showed increased cytotoxic effects compared to their counterparts .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.4 | |

| This compound | NCI-H460 | 12.7 | |

| This compound | SF-268 | 10.5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of the chlorine atom enhances the compound's ability to form hydrogen bonds with biological macromolecules, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Thiophene Ring : The initial step often involves the cyclization of appropriate precursors, such as α-bromoketones with sulfur.

- Chlorination : The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorinating agents.

- Purification : The final product is purified through recrystallization or chromatography.

Case Study 1: Antiviral Activity Against EBOV

A study assessed the antiviral efficacy of thiophene derivatives, including this compound, in VeroE6 cells infected with EBOV. Results demonstrated a strong correlation between structural modifications and antiviral potency, establishing a foundation for further development of thiophene-based antiviral agents .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of various thiophene derivatives on human cancer cell lines. Compounds containing chlorine exhibited significantly higher cytotoxicity compared to those without halogen substituents, highlighting the importance of electronic effects in enhancing biological activity .

Properties

CAS No. |

886503-55-5 |

|---|---|

Molecular Formula |

C10H7ClS |

Molecular Weight |

194.68 g/mol |

IUPAC Name |

3-(2-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |

InChI Key |

NHEQVRPKUABIPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.